アンチデスモン

概要

説明

Antidesmone is a novel acetogenic quinolone alkaloid derived from the African shrub Antidesma membranaceum. This compound has garnered significant attention due to its potent antitrypanosomal activity, particularly against Trypanosoma cruzi, the pathogenic agent of Chagas disease . The genus Antidesma, which includes around 100 species, is widely distributed in tropical and subtropical regions of Asia, Africa, the Pacific islands, and Australia .

科学的研究の応用

Antidesmone has several scientific research applications, including:

Chemistry: It serves as a model compound for studying the synthesis and reactivity of quinolone alkaloids.

作用機序

Target of Action

Antidesmone is a characteristic alkaloid of the Antidesma genus . Its primary target is the Photosystem II (PSII) in the chloroplasts of plants . PSII is a key component of the photosynthetic light reactions, where it plays a crucial role in the conversion of light energy into chemical energy.

Mode of Action

Antidesmone interacts with PSII by competing with plastoquinone, a vital component of the photosynthetic electron transport chain . This interaction results in the inhibition of the Hill reaction, a light-dependent process in photosynthesis . The compound’s mode of action is similar to that of DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea), a well-known PSII inhibitor .

Biochemical Pathways

The primary biochemical pathway affected by Antidesmone is photosynthesis. By inhibiting PSII, Antidesmone disrupts the electron transport chain, leading to the accumulation of reduced plastoquinone A (QA-) and blocking electron transport at the plastoquinone B (QB) level . This disruption significantly affects the plant’s ability to convert light energy into chemical energy, impacting growth and development.

Pharmacokinetics

Given its role as a post-emergent herbicide, it can be inferred that the compound is absorbed by plants and distributed to the chloroplasts, where it exerts its inhibitory effects . The impact of these properties on the compound’s bioavailability remains to be explored.

Result of Action

The primary result of Antidesmone’s action is the inhibition of photosynthesis, leading to reduced biomass production in plants . In vivo assays have shown that Antidesmone can reduce the biomass production of Physalis ixacarpa plants by up to 60% at a concentration of 300 μM . This makes Antidesmone a selective post-emergent herbicide probe .

準備方法

Synthetic Routes and Reaction Conditions: Antidesmone can be synthesized through biosynthesis and chemical synthesis approaches. Biosynthesis involves feeding experiments with carbon-13 and nitrogen-15 labeled precursors to plant cell cultures . Chemical synthesis involves the use of various reagents and conditions to achieve the desired structure. The structure of antidesmone was revised to be (S)-4,8-dioxo-3-methoxy-2-methyl-5-n-octyl-1,4,5,6,7,8-hexahydroquinoline, not the isoquinoline derivative as previously assumed .

Industrial Production Methods: Industrial production methods for antidesmone are not well-documented, likely due to its recent discovery and specialized applications. the biosynthetic approach using plant cell cultures could be scaled up for industrial purposes.

化学反応の分析

Types of Reactions: Antidesmone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while reduction may yield tetrahydroquinoline derivatives.

類似化合物との比較

Aristolochic Acid Derivatives: These compounds share some structural similarities with antidesmone and exhibit similar biological activities.

Cyclopeptides: These compounds, also derived from the Antidesma genus, have shown various biological activities, including cytotoxicity.

Uniqueness: Antidesmone is unique due to its potent and selective antitrypanosomal activity, which is significantly higher than that of other protozoan parasites causing tropical diseases . Its revised structure as a tetrahydroquinoline alkaloid further distinguishes it from other similar compounds .

特性

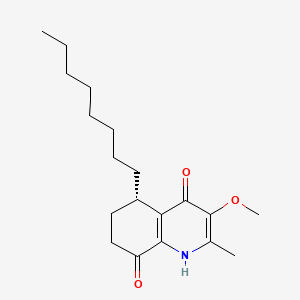

IUPAC Name |

(5S)-3-methoxy-2-methyl-5-octyl-1,5,6,7-tetrahydroquinoline-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3/c1-4-5-6-7-8-9-10-14-11-12-15(21)17-16(14)18(22)19(23-3)13(2)20-17/h14H,4-12H2,1-3H3,(H,20,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWGGIJOUKBIPF-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1CCC(=O)C2=C1C(=O)C(=C(N2)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@H]1CCC(=O)C2=C1C(=O)C(=C(N2)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。